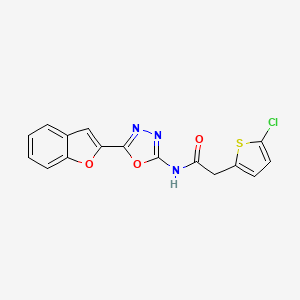

![molecular formula C20H15ClN6O2S B2561274 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872861-82-0](/img/structure/B2561274.png)

4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are complex and can lead to a variety of products. For instance, aromatic substitution on C2 of the pyridopyrimidine nucleus has been found to favor cytotoxic activity on both cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific structure of the compound. For instance, compound K5 bearing a chlorophenyl group showed the highest cytotoxicity .

科学的研究の応用

Antitumor Activity

The pyrazolo[3,4-d]pyrimidinyl moiety is known for its potential in antitumor activity. Compounds with this structure have been studied for their ability to inhibit the growth of various cancer cells. The presence of the 3-chlorophenyl group could potentially enhance this activity by increasing the compound’s ability to interact with specific cellular targets .

Antibacterial Properties

Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to exhibit antibacterial properties. The sulfur-containing thioacetamido linkage in the compound could be crucial for interacting with bacterial enzymes, disrupting their function and leading to bacterial cell death .

Anti-inflammatory Effects

The compound’s structure suggests it may have anti-inflammatory effects. This could be due to its ability to modulate key inflammatory pathways in the body, potentially by inhibiting enzymes or signaling molecules involved in the inflammatory response .

Enzyme Inhibition

Specific enzymes, such as acetylcholinesterase (AchE), which is vital for nerve pulse transmission, could be inhibited by this compound. This suggests potential applications in the treatment of diseases where AchE’s activity is compromised .

Oxidative Stress Reduction

Compounds like 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide may help in reducing oxidative stress. This is particularly important in conditions where oxidative stress is linked to disease progression, as the compound could neutralize reactive oxygen species .

Antidepressant and Anticonvulsant Potential

The structural features of the compound indicate possible use in neurological disorders. Its interaction with central nervous system receptors could provide antidepressant and anticonvulsant benefits, making it a candidate for further research in mental health therapeutics .

Safety and Hazards

将来の方向性

Future research on pyrimidine derivatives could focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . This could involve the synthesis and structure–activity relationships of a library of pyrimidine derivatives, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .

作用機序

Target of action

The compound “4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of action

They can interact with their targets and cause changes in cellular processes .

Biochemical pathways

Pyrazolo[3,4-d]pyrimidines can affect various biochemical pathways depending on their specific targets . They can influence processes such as cell proliferation, inflammation, and various metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .

Result of action

Based on the known activities of pyrazolo[3,4-d]pyrimidines, it could potentially have effects such as anti-inflammatory, antiviral, or anticancer activities .

Action environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions .

特性

IUPAC Name |

4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O2S/c21-13-2-1-3-15(8-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-6-4-12(5-7-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRBYLXZXZUVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)

![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)

![2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)

![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)

![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)

![1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2561209.png)

![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)

![N-(4-ethoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2561214.png)